molecular formula C15H12FN3OS B2807610 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide CAS No. 2415585-45-2

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2807610
CAS No.: 2415585-45-2
M. Wt: 301.34
InChI Key: JMLVJCWGGAOCKU-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a fluoro group, a methyl group, and a carboxamide group, as well as a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-fluoropyridine and 5-methylpyridine.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a nucleophilic substitution reaction using 2-methyl-1,3-benzothiazole as a starting material.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using suitable reagents such as carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-methylpyridine-2-carboxamide: Lacks the benzothiazole moiety.

    N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide: Lacks the fluoro and methyl groups on the pyridine ring.

    5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide: Lacks the fluoro group.

Uniqueness

The presence of both the fluoro and methyl groups on the pyridine ring, along with the benzothiazole moiety, makes 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide unique

Properties

IUPAC Name

3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-8-5-11(16)14(17-7-8)15(20)19-10-3-4-13-12(6-10)18-9(2)21-13/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLVJCWGGAOCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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